![molecular formula C24H15N3O2 B5071231 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as NPBQ, is a heterocyclic organic compound that belongs to the family of quinolines. It is a highly potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, NPBQ has attracted considerable attention as a potential therapeutic agent for these diseases.
作用机制
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline exerts its pharmacological effects by specifically targeting and inhibiting PKC. PKC is a key signaling molecule that regulates various cellular processes by phosphorylating target proteins. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This, in turn, results in the suppression of cell proliferation, induction of apoptosis, and modulation of glucose metabolism.
Biochemical and physiological effects:
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to improve glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity. Furthermore, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to reduce oxidative stress and inflammation in the brain, which are key pathological features of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its high selectivity for PKC, which minimizes off-target effects and reduces toxicity. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has a long half-life and good bioavailability, which makes it an attractive candidate for clinical development. However, one of the limitations of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is its poor solubility in aqueous media, which may affect its pharmacokinetics and bioactivity. Additionally, the synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline is relatively complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the research and development of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline. One of the areas of interest is the identification of novel PKC isoforms that are involved in specific disease processes and the development of isoform-selective inhibitors. Another direction is the optimization of the pharmacokinetic properties of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline, such as solubility, stability, and bioavailability, to enhance its therapeutic potential. Furthermore, the combination of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline with other anticancer agents or antidiabetic drugs may provide synergistic effects and improve treatment outcomes. Finally, the evaluation of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline in clinical trials for various diseases is warranted to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline involves the condensation of 4-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, and 2-aminobenzo[f]quinoline in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, 1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline has been reported to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-nitrophenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2/c28-27(29)19-10-7-17(8-11-19)21-14-23(18-5-3-13-25-15-18)26-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUSOVDHHPVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

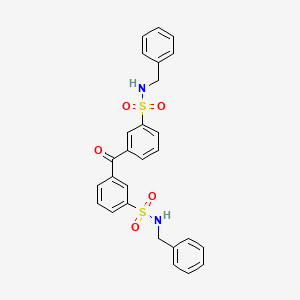
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole](/img/structure/B5071156.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![2-[(2,5-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5071187.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)
![5-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5071207.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)
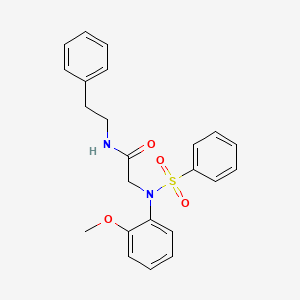
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)
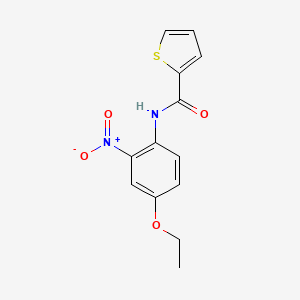
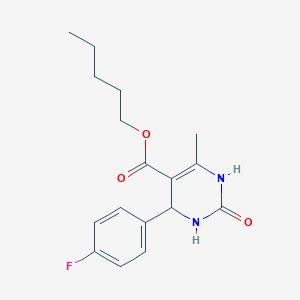
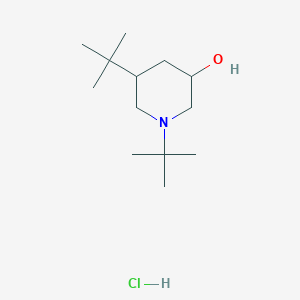
![benzyl (2-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}cyclohexyl)carbamate](/img/structure/B5071236.png)